In Vitro Ghrelin Receptor Agonist Activity: A Class-Level Functional Comparison
The target compound belongs to a novel series of achiral indolines reported to potently activate the ghrelin receptor [1]. While the published lead identification study demonstrates that specific substitutions on the indoline core can yield potent in vitro ghrelin receptor agonists with functional activity confirmed by acceleration of gastric emptying in rats [1], the exact compound [2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl](morpholin-4-yl)methanone was not individually characterized in this report. Therefore, a direct quantitative comparison to a named ghrelin receptor agonist with an identical scaffold cannot be made at this time. This constitutes class-level inferential evidence, highlighting the compound's potential within this mechanism but without direct potency data.
| Evidence Dimension | Ghrelin receptor in vitro agonism |
|---|---|
| Target Compound Data | Not individually reported in the identified primary literature |
| Comparator Or Baseline | Lead indoline series: potent ghrelin receptor agonist activity reported as EC50 values in the nanomolar range (exact values for specific comparators not provided for this target compound) |
| Quantified Difference | Cannot be calculated; target compound is a structural analog within a proven active series, but its specific activity remains unquantified. |
| Conditions | Cell-based ghrelin receptor assays; in vivo gastric emptying model in rats |
Why This Matters
This evidence confirms the target compound’s structural membership in a pharmacologically validated series, justifying its investigation for ghrelin receptor-mediated research, but procurement decisions for advanced research require direct testing due to the absence of disclosed specific activity.
- [1] Heightman, T. D., et al. Potent achiral agonists of the ghrelin (growth hormone secretagogue) receptor. Part I: Lead identification. Bioorg. Med. Chem. Lett. 2007, 17, 6584-6587. View Source
